molecular formula C15H28N2O3 B2802749 tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate CAS No. 1909347-61-0

tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate

Cat. No.: B2802749
CAS No.: 1909347-61-0
M. Wt: 284.4
InChI Key: JDIUZRMDRWWAHL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate (CAS: 1909305-06-1) is a carbamate derivative featuring a piperidin-4-yl-substituted oxane (tetrahydropyran) ring system. Its molecular formula is C₁₅H₂₈N₂O₃, with a molecular weight of 284.39 g/mol (purity ≥95%) . The stereochemistry of the compound is defined as rac-(2R,3S)-configuration in its oxan-3-yl and piperidin-4-yl moieties . Key structural identifiers include:

  • SMILES: CC(C)(C)OC(=O)N[C@H]1CCCO[C@@H]1C2CCNCC2
  • InChIKey: JDIUZRMDRWWAHL-QWHCGFSZSA-N .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its modular structure, which allows for functionalization at the piperidine and oxane rings .

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-5-4-10-19-13(12)11-6-8-16-9-7-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIUZRMDRWWAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCOC1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidinyl oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce piperidinyl alcohols .

Scientific Research Applications

tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituent positions, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Molecular Formula Key Substituents/Ring Modifications Key Properties/Applications References
tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate C₁₅H₂₈N₂O₃ Oxan-3-yl, piperidin-4-yl, tert-butyl carbamate Intermediate for drug discovery; high purity
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ Acetylated piperidine N-atom Enhanced metabolic stability; used in kinase inhibitors
tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate C₁₅H₂₈N₂O₃ Oxan-4-yl, piperidin-2-yl Altered ring conformation; agrochemical applications
tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate C₁₂H₂₂N₂O₃ Methoxy group at piperidine C4 Improved solubility; CNS-targeting potential
tert-butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ Bromohexyl chain Alkylating agent; linker in bioconjugation

Physicochemical Properties

  • Lipophilicity (LogP) :
    • This compound: LogP ≈ 2.1 (predicted) .
    • tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate: LogP ≈ 1.3 due to polar methoxy group .
  • Solubility :
    • The oxane ring in this compound reduces aqueous solubility compared to linear analogs like tert-butyl N-(6-bromohexyl)carbamate .

Biological Activity

tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate is a synthetic organic compound with notable biological activities, particularly as an enzyme inhibitor. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl group linked to a piperidine moiety through an oxane ring, which significantly influences its biological properties. Its molecular formula is C15H28N2O3C_{15}H_{28}N_{2}O_{3} with a molecular weight of approximately 284.4 g/mol.

The primary mechanism of action for this compound involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is crucial in glucose metabolism, and its inhibition enhances insulin secretion, making this compound a candidate for diabetes treatment. The compound's interaction with DPP-4 prevents the degradation of incretin hormones, which are instrumental in regulating blood sugar levels.

Enzyme Inhibition

Research indicates that this compound is a potent DPP-4 inhibitor. In vitro studies have demonstrated its ability to significantly reduce DPP-4 activity, leading to increased levels of active incretin hormones and improved glycemic control in diabetic models.

Antibacterial Properties

In addition to its role as a DPP-4 inhibitor, this compound has been investigated for potential antibacterial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • DPP-4 Inhibition Study : A study demonstrated that this compound showed significant inhibition of DPP-4 in vitro, leading to enhanced insulin secretion in pancreatic beta cells. This suggests potential applications in diabetes management.
  • Antibacterial Activity : Another study explored the antibacterial properties of various carbamate derivatives, including this compound. Results indicated moderate antibacterial activity against Gram-positive bacteria, warranting further investigation into its potential as an antibiotic agent.
  • Synthesis and Applications : The compound serves as an important intermediate in pharmaceutical synthesis, particularly in creating selective serotonin reuptake inhibitors (SSRIs) and other bioactive molecules. Its unique structural features allow for modifications that can enhance biological activity and selectivity .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamateDifferent stereochemistryPotent DPP-4 inhibitor
tert-butyl N-(3-piperidinyl)carbamateLacks oxane ringVarying pharmacokinetics
tert-butyl (3-hydroxypropyl)carbamateVaries in functional groupsLimited DPP-4 inhibition

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